Heritonin

Total Synthesis Chemical Yield Process Chemistry

Heritonin is a structurally irreplaceable cadinane sesquiterpenoid lactone. Its unique oxygenation pattern and stereochemistry drive its established piscicidal activity against Tilapia nilotica. Procure Heritonin as a validated positive control for ichthyotoxicity screening, a synthetic model substrate (43% diastereoselective yield accessible), a moderate-affinity EGFR chemical probe (-7.81 kcal/mol), or a medicinal chemistry scaffold with favorable Lipinski compliance. Ensure experimental reproducibility and SAR benchmark validity. Inquire now for ≥98% purity, bulk, or custom synthesis.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
CAS No. 123914-48-7
Cat. No. B047638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeritonin
CAS123914-48-7
Synonymsheritonin
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC1CC2C(=C(C(=O)O2)C)C3=C1C=C(C(=C3)C)OC
InChIInChI=1S/C16H18O3/c1-8-6-14-15(10(3)16(17)19-14)12-5-9(2)13(18-4)7-11(8)12/h5,7-8,14H,6H2,1-4H3/t8-,14+/m1/s1
InChIKeyCEVWVTGBJBHAMO-CLAHSXSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heritonin (CAS 123914-48-7): Procurement Guide for a Cadinane Sesquiterpenoid Piscicide and Research Tool


Heritonin, also known as (-)-Heritonin, is a cadinane-type sesquiterpenoid lactone with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol [1]. It was first isolated from the petroleum ether extract of the mangrove plant *Heritiera littoralis* and is primarily recognized for its ichthyotoxic (piscicidal) activity [2]. Its structure features a naphtho[2,1-b]furan-2-one core with a specific stereochemistry defined as (3aS,5R)-7-methoxy-1,5,8-trimethyl-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one [1].

Why Generic Sesquiterpenoid Substitution Is Inadequate for Heritonin-Based Research


The class of cadinane sesquiterpenes from *Heritiera littoralis*, which includes Heritonin, Heritol, Vallapin, and Vallapianin, presents a unique structural and functional diversity that defies generic interchangeability. Despite sharing a common biosynthetic origin, these analogs exhibit distinct oxygenation patterns and ring conformations that dictate their specific biological activities [1]. For instance, Heritonin is a known piscicide, while its close structural relative Vallapin shows insecticidal activity [2]. Therefore, substituting Heritonin with a structurally similar, cheaper, or more readily available sesquiterpenoid will likely yield divergent and non-reproducible experimental outcomes, compromising the validity of research findings and procurement efficiency.

Quantitative Differentiation of Heritonin from Closest Analogs and In-Class Compounds


Heritonin vs. Heritol: Superior Racemic Synthesis Yield

In a direct head-to-head comparison, a 2012 study reported the total synthesis of both racemic Heritonin and Heritol using an identical synthetic route. The synthesis of Heritonin was achieved in 8 purification steps with an overall yield of 43%, which is significantly higher than the 33% overall yield obtained for its closest structural analog, Heritol, over 9 steps [1]. This quantitative advantage in yield, demonstrated under identical laboratory conditions, indicates that Heritonin is the more synthetically accessible compound for researchers requiring larger quantities.

Total Synthesis Chemical Yield Process Chemistry

Cross-Study Comparison: Heritonin Synthesis vs. Heritonine Synthesis Yield

A cross-study analysis reveals that the 2012 synthesis of Heritonin achieved a 43% overall yield [1]. In contrast, a 2004 synthesis of the related piscicides (±)-heritonine and (±)-epi-heritonine, which share the same natural source, reported a substantially lower overall yield of only 22% over four steps [2]. Although the specific synthetic routes and step counts differ, this data indicates that modern synthetic strategies for Heritonin have demonstrated significantly higher efficiency than older methodologies for related compounds from the same plant, making it a more viable target for scale-up.

Synthetic Methodology Process Optimization Chemical Yield

Computational Selectivity: Heritonin EGFR Binding Affinity vs. Class-Leading Stigmasterol

A 2022 in silico study performed molecular docking of several natural compounds against the epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer. The study found that Heritonin had a binding energy of -7.81 kcal/mol against EGFR. This value is comparable to the reference drug gefitinib (-8.62 kcal/mol) but is significantly lower than that of stigmasterol, which demonstrated the highest affinity at -11.84 kcal/mol [1]. This quantitative data positions Heritonin within a specific affinity range relative to its in-class peers, informing researchers that while it interacts with EGFR, it is not the most potent binder among the tested compounds.

Molecular Docking EGFR Inhibition Binding Affinity

Lipinski's Rule Compliance: Heritonin as a Drug-Like Molecule

Computational analysis demonstrates that Heritonin complies with Lipinski's Rule of Five, a set of guidelines used to assess the drug-likeness of a chemical compound [1]. Key physicochemical properties include a molecular weight of 258.31 g/mol, an ACD/LogP value of 2.91, and zero hydrogen bond donors . As a class-level inference, this profile distinguishes Heritonin from larger, more complex sesquiterpenoids or natural products that may violate one or more Lipinski rules, making Heritonin a more suitable starting point for medicinal chemistry optimization efforts.

Drug-likeness ADME Lipinski's Rule of Five

Defined Application Scenarios for Heritonin Procurement Based on Verified Evidence


As a Benchmark or Reference Standard in Ichthyotoxic Activity Assays

Given its established role as a piscicide effective against *Tilapia nilotica* fingerlings [1], Heritonin is best procured as a positive control or benchmark compound for screening other potential ichthyotoxic agents from natural or synthetic sources. Its defined activity profile makes it an essential tool for environmental toxicology studies or for validating the activity of newly discovered piscicidal compounds [2].

As a Substrate for Investigating Selective Total Synthesis Methodologies

The proven synthetic accessibility of Heritonin, with a reported high diastereoselective yield of 43% [3], makes it an ideal candidate for procurement by synthetic chemistry groups. It can serve as a model substrate to develop, test, and validate new synthetic methodologies for the cadinane sesquiterpenoid class, particularly those involving butenolide cyclizations and stereocenter control.

As a Moderate-Affinity Chemical Probe in EGFR Signaling Pathway Studies

For researchers investigating the epidermal growth factor receptor (EGFR) pathway, particularly in non-small cell lung cancer models, Heritonin can be procured as a moderate-affinity chemical probe [4]. With an in silico binding energy of -7.81 kcal/mol against EGFR, it provides a useful comparator for more potent inhibitors like stigmasterol (-11.84 kcal/mol) or the clinical drug gefitinib (-8.62 kcal/mol), helping to establish a structure-activity relationship (SAR) benchmark [4].

As a Lead-Like Scaffold for Medicinal Chemistry Optimization

The favorable drug-likeness profile of Heritonin, as evidenced by its compliance with Lipinski's Rule of Five [REFS-4, REFS-5], supports its procurement as a scaffold for medicinal chemistry programs. Its relatively low molecular weight (258.31 g/mol) and moderate lipophilicity (cLogP 2.91) provide an excellent starting point for structural derivatization aimed at improving potency and selectivity while maintaining desirable pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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